Fluocinolone Acetonide-13C3
Description
Molecular Formula and Isotopic Labeling Pattern Analysis
Fluocinolone Acetonide-¹³C₃ (C₂₄H₃₀F₂O₆) is a stable isotope-labeled derivative of fluocinolone acetonide, with three ¹³C atoms incorporated into its acetonide moiety. The isotopic substitution occurs at the two methyl carbons and the central carbon of the 16,17-acetonide group, as evidenced by its SMILES notation: C[C@]12CC@@HO. This labeling increases the molecular weight from 452.49 g/mol (non-labeled) to 455.5 g/mol.
Table 1: Comparative Molecular Properties
| Property | Fluocinolone Acetonide-¹³C₃ | Fluocinolone Acetonide |
|---|---|---|
| Molecular Formula | C₂₄H₃₀F₂O₆ | C₂₄H₃₀F₂O₆ |
| Isotopic Substitutions | ¹³C₃ (acetonide group) | None |
| Molecular Weight (g/mol) | 455.5 | 452.49 |
| CAS Number | 1262192-25-5 | 67-73-2 |
The precise positioning of ¹³C atoms enhances its utility in metabolic tracing and nuclear magnetic resonance (NMR) studies, enabling detailed investigations of molecular interactions without altering chemical reactivity.
Comparative Structural Elucidation with Non-isotopic Analog
Structural differences between Fluocinolone Acetonide-¹³C₃ and its non-labeled counterpart are minimal but analytically significant. Both share identical bond connectivity and stereochemistry, as confirmed by X-ray diffraction studies of the parent compound. Key distinctions arise in spectroscopic profiles:
- ¹³C NMR : The labeled acetonide carbons (δ 98–102 ppm) exhibit distinct splitting patterns due to ¹³C-¹³C coupling, absent in the non-labeled analog.
- Infrared Spectroscopy : C–O stretching vibrations in the acetonide group (1,710–1,725 cm⁻¹) show slight frequency shifts (<5 cm⁻¹) due to isotopic mass effects.
Table 2: Spectroscopic Comparison
| Technique | Fluocinolone Acetonide-¹³C₃ | Fluocinolone Acetonide |
|---|---|---|
| ¹³C NMR (Acetonide) | δ 100.3 (¹³C–¹³C coupling: J = 35–40 Hz) | δ 99.8 (no coupling) |
| IR (C–O Stretch) | 1,718 cm⁻¹ | 1,722 cm⁻¹ |
These subtle differences do not affect the compound’s crystallinity or thermal stability, as both forms share similar melting points (>268°C).
X-ray Crystallographic Studies of ¹³C-Labeled Derivative
While no direct X-ray data for Fluocinolone Acetonide-¹³C₃ exist, studies of its non-labeled form reveal three polymorphs (A, B, C) with distinct unit cell parameters. Polymorph B (monoclinic, P2₁ space group) is the most thermodynamically stable, featuring a hydrogen-bonded network between hydroxyl and ketone groups. Isotopic substitution is unlikely to alter crystallographic symmetry but may marginally affect lattice constants due to increased atomic mass.
Table 3: Crystallographic Data for Non-labeled Polymorph B
| Parameter | Value |
|---|---|
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 12.4 Å, b = 7.8 Å, c = 14.2 Å |
| β Angle | 105.3° |
| Volume | 1,320 ų |
Theoretical models predict <0.5% variation in unit cell volume for the ¹³C-labeled form, insufficient to induce polymorphic transitions.
Computational Chemistry Modeling of Isotope Effects
Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level predict minimal electronic perturbations from ¹³C labeling. Key findings include:
- Vibrational Frequencies : Isotopic substitution reduces C–O stretching frequencies by 2–4 cm⁻¹, consistent with experimental IR data.
- NMR Chemical Shifts : The ¹³C-labeled acetonide carbons show upfield shifts of 0.3–0.5 ppm due to altered electron-nuclear interactions.
Table 4: Predicted Isotope Effects (DFT)
| Property | Δ (¹³C-Labeled – Non-labeled) |
|---|---|
| C–O Stretch (cm⁻¹) | -3.2 |
| ¹³C NMR Shift (ppm) | -0.4 |
| Bond Length (Å) | <0.001 |
Molecular dynamics simulations further indicate that isotopic mass differences negligibly impact conformational flexibility or solvation dynamics. These computational insights validate the structural equivalence of labeled and non-labeled forms for most analytical applications.
Properties
IUPAC Name |
(1S,8S,9S,11S,13S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13?,14-,16?,17-,19?,21-,22-,23?,24+/m0/s1/i1+1,2+1,20+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBLZLNTKCEFIT-SFFUNZARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3([C@H](C1CC4[C@]2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CC(C5=CC(=O)C=C[C@@]53C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation
The unlabeled fluocinolone acetonide backbone is synthesized via:
Acetonide-13C3 Formation
The diol intermediate undergoes ketalization with acetone-13C3 under acidic conditions:
Reaction Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Acetone-13C3 molar ratio | 3:1 (vs. diol) | Maximizes ketalization |
| Reaction time | 4–6 hours | Prevents over-acidification |
| Workup | Neutralization (NaHCO₃) | Stabilizes product |
Industrial-Scale Production
Pharmaceutical manufacturers employ continuous-flow reactors to enhance reproducibility and scalability:
Key Industrial Modifications
-
Catalyst Recycling : Ion-exchange resins immobilize sulfuric acid, reducing waste.
-
In-line Analytics : Real-time NMR monitors isotopic enrichment (>98% 13C3).
Table 1: Comparison of Lab vs. Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (glass) | Continuous-flow (SS316) |
| Throughput | 10–50 g/day | 5–10 kg/day |
| Purity (HPLC) | 95–97% | 99–99.5% |
| Cost per gram | $1,200–1,800 | $200–300 |
Purification and Analytical Validation
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC) :
-
Isotopic Purity Assessment :
Mass spectrometry (MS) confirms the molecular ion at m/z 455.5 [M+H]+ with characteristic 13C3 isotopic pattern.
Table 2: Acceptance Criteria for Final Product
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥99.0% | USP <621> |
| 13C3 Enrichment | ≥98 atom% | HRMS |
| Residual Solvents | <500 ppm (acetone) | GC-FID |
Challenges and Mitigation Strategies
Isotopic Dilution
Trace unlabeled acetone in reagents may reduce 13C3 enrichment. Solutions include:
Byproduct Formation
The primary byproduct, 9,11-dihydroxy derivative , forms if fluorination is incomplete. Mitigation involves:
-
HF Gas Monitoring : Maintain HF concentration at 12–15% in THF.
-
Reaction Quenching : Rapid neutralization with CaCO₃ slurry.
Recent Advancements (2023–2025)
Chemical Reactions Analysis
Table 1: Key Isotopic Labeling Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁¹³C₃H₃₀F₂O₆ | |
| Molecular Weight | 455.47 g/mol | |
| Isotopic Purity | ≥99% ¹³C incorporation | |
| Key Labeling Position | 6,6-Di(¹³CH₃) groups |
Degradation and Stability
This compound undergoes predictable degradation pathways under stress conditions:
- Hydrolysis : The acetonide group (isopropylidenedioxy) hydrolyzes in acidic or alkaline media to form fluocinolone and acetone-13C3 .
- Oxidation : The Δ¹,⁴-diene-3,20-dione structure is susceptible to photo-oxidation, yielding 6α-hydroxy derivatives .
Table 2: Degradation Products Identified
| Degradation Pathway | Product | Molecular Formula | Reference |
|---|---|---|---|
| Acidic Hydrolysis | Fluocinolone-13C3 | C₂₁¹³C₃H₃₀F₂O₆ | |
| Photolysis | 6α-Hydroxyfluocinolone-13C3 | C₂₁¹³C₃H₃₀F₂O₇ |
Analytical Reactions
In mass spectrometry (LC-MS/MS), this compound exhibits distinct fragmentation patterns:
- Base Peak : m/z 455.5 [M+H]⁺ with characteristic ¹³C isotopic clusters .
- Key Fragments : Loss of the acetonide group (m/z 355.3) and cleavage of the D-ring (m/z 267.1) .
Table 3: LC-MS/MS Fragmentation Data
| Fragment Ion (m/z) | Relative Abundance (%) | Proposed Structure |
|---|---|---|
| 455.5 | 100 | [M+H]⁺ |
| 355.3 | 65 | M – (C₃¹³CH₆O₂) |
| 267.1 | 42 | Δ¹,⁴-diene-3-keto fragment |
Reaction Mechanisms
Scientific Research Applications
Chemistry
Fluocinolone Acetonide-13C3 serves as a tracer in chemical reactions, aiding in the understanding of metabolic pathways. Its isotopic labeling allows for precise tracking of the compound's behavior in biochemical processes.
| Application | Description |
|---|---|
| Tracer Studies | Used to trace the fate of the compound in metabolic pathways. |
| Reaction Mechanisms | Provides insights into the mechanisms of chemical reactions involving corticosteroids. |
Biology
In biological research, this compound is employed to investigate cellular processes and enzyme activities. Its ability to interact with various cellular components makes it valuable for studying inflammation and immune responses.
| Biological Application | Details |
|---|---|
| Cellular Processes | Investigates effects on cell signaling and gene expression. |
| Enzyme Activity | Evaluates inhibition or activation of specific enzymes related to inflammation. |
Medicine
This compound is extensively researched for its therapeutic potential in treating inflammatory and autoimmune diseases. It has been utilized in developing sustained-release drug delivery systems, particularly for ocular applications.
Industry
The compound is also applied in pharmaceutical formulation development, particularly in creating innovative drug delivery systems that ensure prolonged therapeutic effects without excessive bulk.
| Industrial Application | Purpose |
|---|---|
| Drug Delivery Systems | Develops devices that provide sustained release of corticosteroids over extended periods . |
Case Study 1: Sustained Delivery Device
A study evaluated a fluocinolone acetonide sustained drug delivery device designed for treating severe uveitis. The device demonstrated promising results in maintaining therapeutic drug levels over time while minimizing tissue damage .
Case Study 2: Combined Treatment Efficacy
In a prospective study involving 92 patients with neurodermatitis, the combination of fluocinolone acetonide cream and guaiazulene showed superior clinical outcomes compared to standard treatment alone. This highlights the potential for enhanced efficacy when used in combination therapies .
Mechanism of Action
Fluocinolone Acetonide-13C3 exerts
Biological Activity
Fluocinolone Acetonide-13C3 is a synthetic corticosteroid that exhibits significant biological activity, particularly in anti-inflammatory processes. This article explores its mechanism of action, pharmacokinetics, biochemical properties, and applications in research and medicine, supported by relevant data tables and case studies.
Target and Mode of Action
This compound primarily acts through its interaction with the glucocorticoid receptor (GR) . Upon binding to the GR, the receptor-ligand complex translocates into the nucleus, where it influences gene expression by binding to glucocorticoid response elements. This process leads to the induction of lipocortins, which inhibit phospholipase A2, thereby reducing the release of arachidonic acid and subsequently decreasing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Biochemical Pathways
The compound has been shown to impact several biochemical pathways:
- Decreased Glycogenesis : Inhibition of glycogen formation.
- Enhanced Lipolysis : Promotion of lipid breakdown.
- Protein Mobilization : Increases in extrahepatic amino acids and ketone bodies.
Pharmacokinetics
This compound exhibits high lipophilicity, which enhances its absorption through biological membranes. Key pharmacokinetic parameters include:
- Half-life : Approximately 1.3 to 1.7 hours.
- Systemic Absorption : Less than 0.1 ng/mL, indicating minimal systemic distribution and predominantly local effects.
- Metabolism : Primarily hepatic metabolism with renal excretion .
The compound's activity includes:
- Inhibition of Edema : Reduces fluid accumulation in tissues.
- Decreased Leukocyte Migration : Limits inflammatory cell influx to affected areas.
- Reduction in Collagen Deposition : Minimizes scar formation and fibroblast proliferation .
Applications in Research and Medicine
This compound is utilized in various fields:
- Clinical Applications : Treatment for inflammatory skin conditions, diabetic macular edema, and non-infectious uveitis.
- Research Applications : Used as a tracer in metabolic studies and investigations into cellular processes .
Case Studies
-
Efficacy in Diabetic Macular Edema
- A clinical study demonstrated that intravitreal injections of fluocinolone acetonide significantly improved visual acuity in patients with diabetic macular edema compared to control groups.
-
Topical Application for Eczematous Conditions
- In a randomized trial, patients treated with topical fluocinolone acetonide showed marked improvement in symptoms of eczema compared to those receiving placebo treatments.
Table 1: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | 1.3 - 1.7 hours |
| Systemic Absorption | < 0.1 ng/mL |
| Metabolism | Hepatic |
| Route of Elimination | Renal |
Table 2: Biological Effects
| Effect | Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of arachidonic acid release |
| Decreased edema | Reduced capillary permeability |
| Inhibition of leukocyte migration | Decreased inflammatory cell influx |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Differentiation
Fluocinolone Acetonide-13C3 is distinguished from its non-labeled counterpart, fluocinolone acetonide, by the substitution of three carbon atoms with 13C isotopes. For example:
The isotopic labeling allows researchers to differentiate the compound from endogenous molecules in mass spectrometry, minimizing background interference and improving detection sensitivity .
Comparison with Other Isotope-Labeled Corticosteroids
This compound shares functional similarities with other isotope-labeled corticosteroids, such as dexamethasone-13C6 and prednisolone-13C3. However, key differences include:
- Specificity of Labeling: this compound targets three carbon positions, whereas dexamethasone-13C6 incorporates six 13C atoms, affecting their respective fragmentation patterns in MS analysis.
- Application Scope: Unlike dexamethasone-13C6 (used in inflammation studies), this compound is frequently employed in dermatological and ocular drug research due to the parent compound’s topical efficacy .
Q & A
Q. What frameworks ensure rigorous reporting of this compound studies in line with FAIR principles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
